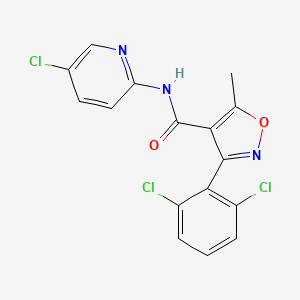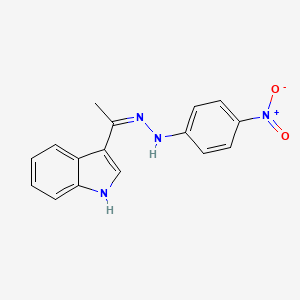![molecular formula C17H14N4OS B6060687 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone, also known as BZQ, is a small molecule compound that has been widely studied for its potential therapeutic applications. BZQ is a quinazolinone derivative that has a benzimidazole moiety attached to it. This unique structure makes BZQ an interesting compound to study, as it has been shown to have a variety of biological activities.
作用機序
The mechanism of action of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of protein kinase C (PKC) and DNA topoisomerase II. It has also been shown to inhibit the expression of cyclin D1, which is involved in cell cycle progression.
Biochemical and Physiological Effects:
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Additionally, 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been found to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes. This allows for the study of its effects on intracellular targets. However, one limitation of using 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.
将来の方向性
There are many future directions for the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone. One area of research could be the development of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone analogs that have improved pharmacological properties. Another area of research could be the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in combination with other anticancer agents, to determine if it has synergistic effects. Additionally, the study of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone in animal models could provide valuable information on its potential therapeutic applications.
合成法
The synthesis of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone can be achieved through several methods. One of the most common methods is the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate, followed by the reaction with 2-aminobenzothiazole in the presence of potassium carbonate. This reaction results in the formation of 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone. Another method involves the reaction of 2-aminobenzimidazole with 2-bromoethyl thioacetate, followed by the reaction with 2-aminobenzothiazole in the presence of potassium carbonate.
科学的研究の応用
2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, antibacterial, and antiviral activities. 2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-[1-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10(23-17-19-13-8-4-5-9-14(13)20-17)15-18-12-7-3-2-6-11(12)16(22)21-15/h2-10H,1H3,(H,19,20)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYVCCPNKJVRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)SC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1H-benzimidazol-2-ylthio)ethyl]quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide](/img/structure/B6060606.png)

![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)

![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)
![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)
![1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6060680.png)

![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)